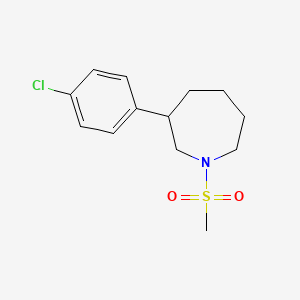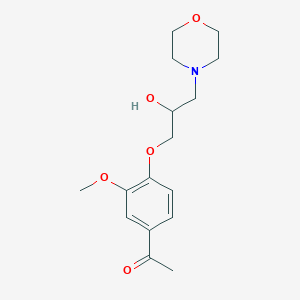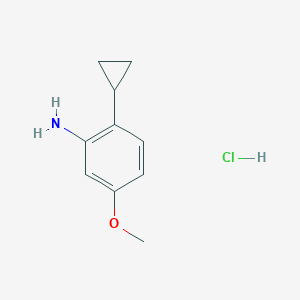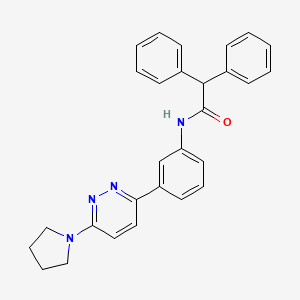
3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane, also known as CPMA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPMA belongs to the class of azepane compounds and has a unique chemical structure that confers its specific properties. In
Aplicaciones Científicas De Investigación
Docking Studies and Molecular Structure Insights
The research on derivatives closely related to 3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane, such as tetrazole derivatives, has provided significant insights into their molecular structure through X-ray crystallography. These studies are crucial for understanding the orientation and interaction of molecules within enzyme active sites, specifically highlighting their potential as cyclooxygenase-2 (COX-2) inhibitors. The structural analysis, including the planarity of tetrazole rings and the conjugation patterns of aryl rings, plays a vital role in pharmaceutical design and development (Al-Hourani et al., 2015).
Azepanium Ionic Liquids
Azepane, a structural component of 3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane, has been utilized to synthesize a new family of room-temperature ionic liquids. These ionic liquids, derived from azepane, offer potential environmental benefits by mitigating the disposal issues associated with azepane coproducts from the polyamide industry. Their properties, such as viscosity, conductivity, and electrochemical behavior, are influenced by the azepanium cation core, indicating their applicability in various industrial processes and green chemistry applications (Belhocine et al., 2011).
Electronic Transport in Poly(Azomethine Sulfone)s
Investigations into the electronic transport mechanisms within thin films of poly(azomethine sulfone)s, synthesized from bis(4-chlorophenyl)sulfone, reveal semiconducting properties. These studies are foundational for the development of advanced materials for electronic applications, providing insights into the correlations between polymer chemical structure and electronic properties (Rusu et al., 2007).
Proton Exchange Membrane Development
Research on sulfonated poly(ether sulfone)s for fuel cell applications has demonstrated the potential of these materials in creating efficient proton conduction pathways. The study focuses on the synthesis of locally and densely sulfonated units, leading to membranes that exhibit high proton conductivity and mechanical stability, crucial for the advancement of fuel cell technologies (Matsumoto et al., 2009).
Azepanium-Based Ionic Liquids in Supercapacitors
The exploration of azepanium-based ionic liquids, specifically N-methyl, N-butyl-azepanium bis[(trifluoromethane) sulfonyl]imide, in mixtures with propylene carbonate for supercapacitor electrolytes, highlights the high voltage and performance potential of these mixtures. This research underlines the importance of azepanium derivatives in enhancing the energy storage capabilities of supercapacitors, a critical component in the development of energy storage technologies (Pohlmann et al., 2015).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-methylsulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-18(16,17)15-9-3-2-4-12(10-15)11-5-7-13(14)8-6-11/h5-8,12H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKBPRRHNNALED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate](/img/structure/B2464381.png)
![(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2464382.png)



![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B2464389.png)

![(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2464391.png)



![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride](/img/structure/B2464398.png)

![(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2464401.png)